BE“GHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide to the Spectral Data of
2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6-Trimethylbenzylamine

Cat. No.: B1348386

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2,4,6-
trimethylbenzylamine (CAS No. 40393-99-5), a key chemical intermediate. While
comprehensive experimental spectral data is not readily available in public databases, this
document compiles available information and provides well-established predictions for Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the compound's
structure. Detailed experimental protocols for acquiring such data are also provided.

Compound Information

o Chemical Name: (2,4,6-trimethylphenyl)methanamine

Synonyms: Mesitylmethanamine

Molecular Formula: CioH1sN

Molecular Weight: 149.23 g/mol

Structure:
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Spectral Data Summary

The following sections present the available and predicted spectral data for 2,4,6-
trimethylbenzylamine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 2,4,6-trimethylbenzylamine is not widely published. The following
tables outline the predicted chemical shifts (d) in parts per million (ppm), multiplicities, and
assignments based on the molecular structure. Predictions are based on standard chemical
shift correlation tables and analysis of similar structures.

Table 1: Predicted *H NMR Spectral Data (Solvent: CDCls, Reference: TMS at 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Aromatic H (meta-
~6.85 S 2H

protons)

Methylene H (-CH2-
~3.75 s 2H

NH2)
~2.30 s 6H ortho-Methyl H (-CH3)
~2.25 S 3H para-Methyl H (-CHs3)
~1.40 (variable) brs 2H Amine H (-NH2)

Table 2: Predicted 3C NMR Spectral Data (Solvent: CDCls, Reference: CDClsz at 77.16 ppm)

Chemical Shift (6, ppm)

Assignment

~137.5 Aromatic C (para, C-CHs)
~136.8 Aromatic C (ortho, C-CHs)
~134.0 Aromatic C (ipso, C-CHz2)
~129.0 Aromatic C (meta, C-H)
~43.0 Methylene C (-CH2)

~21.0 para-Methyl C (-CHs)
~19.5 ortho-Methyl C (-CHs)

Infrared (IR) Spectroscopy

An experimental Fourier-Transform Infrared (FTIR) spectrum is available and was recorded

from a neat (liquid) sample.[1] The characteristic absorption bands are interpreted below.

Table 3: IR Spectral Data
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Frequency (cm™?)

Intensity

Assignment

N-H Stretch (primary amine,

3300 - 3500 Medium, Broad
two bands expected)
3010 - 3050 Medium Aromatic C-H Stretch
Aliphatic C-H Stretch (methyl &
2850 - 2960 Strong
methylene)
~1610, ~1470 Medium Aromatic C=C Stretch
1550 - 1650 Medium N-H Bend (scissoring)
C-H Bend (out-of-plane,
~850 Strong )
isolated H's)
690 - 900 Medium N-H Wag

Mass Spectrometry (MS)

Experimental mass spectrometry data is not readily available. The following table is based on

the compound's molecular weight and predictable fragmentation patterns under Electron

lonization (El). The molecular ion (M*) is expected at an m/z corresponding to the molecular

weight.

Table 4: Predicted Mass Spectrometry Data (Electron lonization)
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. Predicted Relative Assignment of Fragment
m/z (Mass/Charge Ratio) .
Intensity lon
149 Medium [M]* (Molecular lon)

[M - NH]* or [M - CHs]* (Loss
134 High of amino radical or methyl

radical)

[M - NH2]* (Loss of amino
133 High group, formation of benzyl

cation)

[CoHa1]* (Tropylium ion
119 Medium rearrangement after benzylic

cleavage)

) [C7H7]* (Tropylium ion from
91 Medium )
further fragmentation)

Experimental Protocols

The following sections describe standard methodologies for obtaining the spectral data detailed
above.

NMR Spectroscopy (*H and *3C)

e Sample Preparation: A sample of 5-10 mg of 2,4,6-trimethylbenzylamine is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) within a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal
standard for chemical shift referencing (0 ppm).

e Instrument Setup: A nuclear magnetic resonance spectrometer (e.g., Bruker Avance 300
MHz or higher) is used. The instrument is tuned to the appropriate frequencies for *H and 13C
nuclei. Shimming is performed to optimize the magnetic field homogeneity.

» 1H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters
include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-
2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
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e 13C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to
singlets for each unique carbon. Due to the low natural abundance of 13C, a larger number of
scans (e.g., 1024 or more) is required. A pulse angle of 30-45° with a relaxation delay of 2
seconds is common.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are then referenced to the internal
standard (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): As 2,4,6-trimethylbenzylamine is a liquid at room
temperature, a thin film method is employed. A single drop of the neat liquid is placed onto
the surface of a polished salt plate (e.g., NaCl or KBr).

o Cell Assembly: A second salt plate is carefully placed on top of the first, spreading the liquid
into a thin, uniform capillary film between the plates. The "sandwich" is then mounted in the
spectrometer's sample holder.

e Background Collection: An initial scan of the empty spectrometer chamber is performed to
obtain a background spectrum. This accounts for atmospheric CO2 and water vapor, as well
as any instrument-specific signals.

o Sample Analysis: The prepared sample is placed in the infrared beam path, and the sample
spectrum is recorded. The instrument software automatically subtracts the background
spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of 2,4,6-trimethylbenzylamine in a volatile solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via
direct infusion or through a gas chromatography (GC) system for separation from any
impurities. The sample is vaporized in the inlet system.

 lonization (Electron lonization - El): In the ion source, the gaseous molecules are bombarded
by a high-energy beam of electrons (typically 70 eV). This process ejects an electron from
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the molecule, creating a positively charged molecular ion (M+*) and causing it to fragment in a
reproducible manner.[2]

e Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated by
an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
analyzer separates the ions based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of ions at each m/z value. The resulting data is
plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral
characterization of 2,4,6-trimethylbenzylamine.
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Caption: Workflow for spectral characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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